5-Chloro-2-(4-methoxy-benzylamino)-benzonitrile
Description
5-Chloro-2-(4-methoxy-benzylamino)-benzonitrile is a benzonitrile derivative featuring a chloro substituent at the 5-position, a 4-methoxy-benzylamino group at the 2-position, and a nitrile functional group. Its structure enables interactions with biological targets, such as enzymes or receptors, while the nitrile group may contribute to metabolic stability or serve as a synthetic handle for further modifications.
Properties
IUPAC Name |
5-chloro-2-[(4-methoxyphenyl)methylamino]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O/c1-19-14-5-2-11(3-6-14)10-18-15-7-4-13(16)8-12(15)9-17/h2-8,18H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCAKVIZYXLVGDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=C(C=C(C=C2)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Chloro-2-(4-methoxy-benzylamino)-benzonitrile is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The presence of the chloro and methoxy groups enhances its binding affinity to target proteins, potentially affecting various signaling pathways.
Inhibitory Activity
Studies suggest that this compound may exhibit inhibitory effects on certain enzymes involved in metabolic pathways. For instance, it has been shown to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cell proliferation. This inhibition could position it as a candidate for anticancer therapies .
Antibacterial Activity
Recent investigations have demonstrated that derivatives of this compound possess significant antibacterial properties. In vitro studies have revealed minimum inhibitory concentrations (MICs) ranging from 0.8 to 100 µg/mL against various bacterial strains, indicating its potential as an antibacterial agent .
Anticancer Potential
The compound's ability to inhibit the USP1/UAF1 deubiquitinase complex has been explored in cancer research. This complex plays a crucial role in regulating protein degradation pathways that are often dysregulated in cancer cells. By targeting this complex, this compound may contribute to the induction of apoptosis in cancer cells .
Case Studies
Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:
- Anticancer Studies : A study highlighted the efficacy of similar benzonitrile derivatives in inhibiting tumor growth in xenograft models, suggesting that modifications to the benzonitrile scaffold could enhance anticancer activity .
- Molecular Docking Studies : Molecular docking simulations have indicated strong binding interactions between this compound and DHFR, supporting its role as a potential inhibitor .
- Pharmacokinetics : Research on related compounds has shown that structural modifications can significantly influence pharmacokinetic properties such as solubility and bioavailability, which are critical for therapeutic efficacy .
Table 1: Biological Activity Summary
| Activity Type | Assay Type | Result (MIC) | Reference |
|---|---|---|---|
| Antibacterial | Various Bacteria | 0.8 - 100 µg/mL | |
| DHFR Inhibition | Enzyme Assay | IC50 = 92 µM | |
| Anticancer Potential | Xenograft Models | Significant Inhibition |
Table 2: Structure-Activity Relationship
| Compound Variant | Binding Affinity (kcal/mol) | Activity Description |
|---|---|---|
| Base Compound | -10.2 | Moderate activity |
| Chloro Substituted Variant | -10.5 | Enhanced specificity |
| Methoxy Substituted Variant | -11.5 | Increased potency |
Comparison with Similar Compounds
Table 1: Key Structural Analogs of 5-Chloro-2-(4-methoxy-benzylamino)-benzonitrile
Key Observations :
- This group may also influence solubility and binding affinity in biological systems.
- Halogenation : The 5-chloro substituent is conserved in several analogs (e.g., ), suggesting its role in electronic modulation or bioactivity. Fluorinated derivatives (e.g., ) may exhibit improved metabolic stability due to fluorine’s electronegativity.
Physicochemical Properties
Table 2: Physicochemical Comparison of Selected Benzonitrile Derivatives
Key Observations :
- Lipophilicity: The target compound’s LogD is expected to be higher than 5-Chloro-2-(oxolan-3-yloxy)benzonitrile (LogD = 2.18) due to the hydrophobic 4-methoxy-benzylamino group.
- Polar Surface Area (PSA): The benzylamino and nitrile groups likely increase PSA compared to ether-linked analogs, impacting membrane permeability and solubility.
Key Observations :
- Benzothiazole Analogs : The 4-methoxy-phenyl substituent in benzothiazole derivatives (e.g., ) correlates with antifungal activity, implying that similar groups in benzonitriles may enhance target engagement.
- Anti-Resistance Potential: Benzonitrile derivatives with unique substitution patterns (e.g., compounds C and D ) show promise against resistant pathogens, highlighting the importance of structural diversity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
